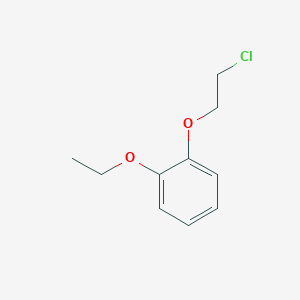

1-(2-Chloroethoxy)-2-ethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDUTEWYIDNOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589888 | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-04-7 | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-ethoxybenzene

CAS Number: 56842-04-7

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloroethoxy)-2-ethoxybenzene is a substituted aromatic ether that holds significant potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a reactive chloroethyl group and a stable ethoxybenzene moiety, makes it a versatile building block for introducing the 2-(2-ethoxyphenoxy)ethyl pharmacophore. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, its characterization through modern analytical techniques, and its potential applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 200.66 g/mol | PubChem[1] |

| Appearance | Solid | ChemBridge[2] |

| Boiling Point | 277.2 °C (Predicted) | ChemChart[3] |

| Melting Point | 45.41 °C (Predicted) | ChemChart[3] |

| Density | 1.12 g/cm³ (Predicted) | ChemChart[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | Inferred from structure |

| Purity | Typically >95% | Fluorochem[4] |

Synthesis of this compound: A Modified Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide. In this proposed synthesis, 2-ethoxyphenol is deprotonated to form the corresponding phenoxide, which then reacts with a suitable chloroethoxy agent. Given the reactivity of the chloro group, 1-bromo-2-chloroethane is proposed as the alkylating agent to favor displacement of the more labile bromide.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Ethoxyphenol

-

1-Bromo-2-chloroethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxyphenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone.

-

Alkylation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 2-ethoxyphenoxide. To this suspension, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Analytical Methods

Due to the lack of publicly available experimental spectral data for this compound, this section provides predicted data based on established principles and data from analogous compounds. This serves as a robust guideline for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.90-7.00 | m | 4H | Aromatic protons |

| ~4.25 | t, J ≈ 5.5 Hz | 2H | -O-CH₂-CH₂-Cl |

| ~4.10 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ |

| ~3.85 | t, J ≈ 5.5 Hz | 2H | -O-CH₂-CH₂-Cl |

| ~1.45 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |

Rationale for Predicted Shifts:

-

Aromatic Protons (6.90-7.00 ppm): The aromatic protons are expected in this region, with their exact shifts and multiplicities depending on the substitution pattern.

-

-O-CH₂-CH₂-Cl (4.25 and 3.85 ppm): The methylene protons of the chloroethoxy group are expected to be triplets due to coupling with each other. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (~4.25 ppm) compared to the protons adjacent to the chlorine (-CH₂-Cl, ~3.85 ppm) due to the deshielding effect of the oxygen atom.

-

-O-CH₂-CH₃ (4.10 and 1.45 ppm): The ethoxy group will show a characteristic quartet for the methylene protons (~4.10 ppm) and a triplet for the methyl protons (~1.45 ppm).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | Aromatic C-O |

| ~147.5 | Aromatic C-O |

| ~122.0 | Aromatic CH |

| ~121.0 | Aromatic CH |

| ~115.0 | Aromatic CH |

| ~114.0 | Aromatic CH |

| ~69.0 | -O-CH₂-CH₂-Cl |

| ~64.5 | -O-CH₂-CH₃ |

| ~42.5 | -O-CH₂-CH₂-Cl |

| ~15.0 | -O-CH₂-CH₃ |

Rationale for Predicted Shifts:

-

Aromatic Carbons (114.0-148.5 ppm): The six aromatic carbons will appear in this region, with the two carbons attached to oxygen being the most downfield.

-

Aliphatic Carbons (15.0-69.0 ppm): The chemical shifts of the aliphatic carbons are influenced by the electronegativity of the attached atoms. The carbons bonded to oxygen will be more deshielded than those bonded to chlorine or other carbons.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

| m/z | Proposed Fragment |

| 200/202 | [M]⁺ (Molecular ion) |

| 138 | [M - C₂H₄Cl]⁺ |

| 137 | [M - OCH₂CH₂Cl]⁺ |

| 109 | [C₆H₅O-CH₂]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

digraph "Mass Spec Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica"];M [label="[C₁₀H₁₃ClO₂]⁺\nm/z = 200/202", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₈H₉O₂]⁺\nm/z = 137", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₈H₁₀O₂]⁺\nm/z = 138", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₇H₇O]⁺\nm/z = 109", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[C₂H₄Cl]⁺\nm/z = 63/65", fillcolor="#5F6368", fontcolor="#FFFFFF"]; M -> F1 [label="- •CH₂CH₂Cl"]; M -> F2 [label="- •Cl"]; F1 -> F3 [label="- CO"];

}

Caption: Predicted major fragmentation pathways for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method would be ideal for the analysis of this compound, providing both separation from any impurities and mass spectral data for identification.

Proposed GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Potential Applications in Drug Development

The structural motif of this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents. Its bromo-analog, 1-(2-bromoethoxy)-2-ethoxybenzene, is a known key intermediate in the synthesis of Tamsulosin , an alpha-blocker used to treat benign prostatic hyperplasia. The chloro-derivative can potentially be used in a similar capacity, offering an alternative synthetic route.

The 2-(2-ethoxyphenoxy)ethyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic properties. The ether linkage is generally stable to metabolic degradation, and the overall fragment can influence lipophilicity and binding interactions with biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[5]

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Laboratory coat

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This guide has provided a comprehensive overview of its properties, a detailed and practical protocol for its synthesis, and a predictive analysis of its characterization. By understanding the chemistry and handling of this compound, researchers and scientists can effectively utilize it in the design and synthesis of novel and complex molecules with potential therapeutic applications.

References

-

PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). 1,2-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]benzene. Retrieved from [Link]

-

ChemChart. (n.d.). This compound (56842-04-7). Retrieved from [Link]

Sources

- 1. This compound | C10H13ClO2 | CID 17620899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound (56842-04-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

1-(2-Chloroethoxy)-2-ethoxybenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(2-Chloroethoxy)-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 56842-04-7), a bifunctional aromatic organic compound. The document delineates its chemical identity, physicochemical properties, proposed synthetic routes, and key reactivity patterns. As a molecule featuring an ethoxy-substituted benzene ring coupled with a reactive chloroethoxy side chain, it serves as a valuable intermediate in organic synthesis. Its primary utility lies in its capacity as an alkylating agent, enabling the introduction of the 2-ethoxyphenoxyethyl moiety into target molecules. This guide explores its potential applications, particularly in the context of pharmaceutical development, drawing parallels with structurally similar reagents used in the synthesis of commercial drugs. Safety protocols and a representative experimental workflow are also detailed to provide a holistic resource for laboratory and development professionals.

Chemical Identity and Nomenclature

This compound is an organic compound characterized by a benzene ring substituted with both an ethoxy group and a 2-chloroethoxy group at adjacent positions. This substitution pattern makes it a derivative of catechol ether.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 56842-04-7 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃ClO₂ | [1][2] |

| Molecular Weight | 200.66 g/mol | [1][2] |

| Canonical SMILES | CCOC1=CC=CC=C1OCCCl | [1][2] |

| InChI | InChI=1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | [1][2] |

| InChI Key | CKDUTEWYIDNOBF-UHFFFAOYSA-N | [1][3] |

| MDL Number | MFCD08691952 | [1] |

| Synonyms | 2-(2-ethoxyphenoxy)ethyl chloride | [2] |

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in chemical reactions and its handling requirements. The data presented below are derived from computational models and supplier information, providing a reliable baseline for experimental design.

| Property | Value | Method | Source |

| Physical Form | Solid | - | [4] |

| Boiling Point | 261.1 °C | EPA T.E.S.T. | [3] |

| 277.2 °C | EPI Suite | [3] | |

| Melting Point | 45.41 °C | EPI Suite | [3] |

| Density | 1.12 g/cm³ | EPA T.E.S.T. | [3] |

| Water Solubility | 590.69 mg/L | EPA T.E.S.T. | [3] |

| 20.172 mg/L | EPI Suite | [3] | |

| LogP (Octanol-Water) | 2.6 | XLogP3 | [2] |

| 2.92 | - | [4] | |

| Rotatable Bonds | 5 | - | [3] |

| Hydrogen Bond Acceptors | 2 | - | [3] |

| Hydrogen Bond Donors | 0 | - | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

This compound is not naturally occurring and must be prepared synthetically. A logical and efficient method for its synthesis is the Williamson ether synthesis . This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this case, the synthesis would proceed in two conceptual steps, starting from 2-ethoxyphenol:

-

Deprotonation: 2-ethoxyphenol is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., acetone, DMF) to generate the corresponding 2-ethoxyphenoxide anion. Potassium carbonate is often chosen for its moderate reactivity, ease of handling, and insolubility, which simplifies removal after the reaction.

-

Nucleophilic Substitution: The phenoxide then attacks an alkylating agent such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The use of 1-bromo-2-chloroethane would be more efficient, as bromide is a better leaving group than chloride, allowing the reaction to proceed under milder conditions and ensuring the desired chloro-functionality remains on the resulting ether chain.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this molecule is dominated by the 2-chloroethyl group . The terminal chlorine atom is attached to a primary carbon, making it a good substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

-

Alkylation of Nucleophiles: It can readily react with a wide range of nucleophiles, including amines, thiols, and other alkoxides. This reaction attaches the 2-(2-ethoxyphenoxy)ethyl group to the nucleophile.

-

Comparison with Bromo-analog: The bromo-analog, 1-(2-bromoethoxy)-2-ethoxybenzene, is also a common reagent and will typically react faster than the chloro-compound due to the better leaving group ability of bromide compared to chloride.[5][6] However, the chloro-compound is often more cost-effective and may be preferred when slower, more controlled reactivity is desired.

Applications in Drug Development

The primary value of this compound in a research and drug development context is as a synthetic building block or intermediate . Its bifunctional nature allows for the strategic introduction of a specific pharmacophoric element into a lead molecule.

A prominent example of this application is found in the synthesis of Tamsulosin , an α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. While patents often describe the use of the bromo-analog, 1-(2-bromoethoxy)-2-ethoxybenzene, the chloro-analog serves as a direct and viable alternative for the same synthetic step.[6]

The reaction involves the alkylation of the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with the haloethoxybenzene reagent. This step is crucial for forming the ether linkage that connects the two key aromatic portions of the final Tamsulosin molecule.

Caption: General workflow for alkylation using the title compound.

Safety and Hazard Profile

This compound is classified as a harmful and irritant substance. Strict adherence to safety protocols is mandatory when handling this chemical.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source: Fluorochem Safety Data[1]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.[1]

-

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the N-alkylation of a primary amine using this compound. This serves as a practical illustration of its core reactivity.

Objective: To synthesize N-benzyl-2-(2-ethoxyphenoxy)ethanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.01 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) via syringe. Stir the suspension for 5 minutes. Add benzylamine (1.18 g, 11.0 mmol) dropwise to the stirring mixture.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting chloro-compound spot has been consumed (typically 8-16 hours).

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2-(2-ethoxyphenoxy)ethanamine.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical properties. Its value is rooted in the predictable reactivity of its primary alkyl chloride moiety, which allows for its use as an effective 2-(2-ethoxyphenoxy)ethyl alkylating agent. This functionality is particularly relevant to the field of drug development, where it can serve as a key building block for complex molecular architectures, as exemplified by its relationship to the synthesis of Tamsulosin. Coupled with a clear understanding of its hazard profile and proper handling procedures, this compound is a valuable tool for the modern organic chemist.

References

-

Chemchart, this compound (56842-04-7) Page. [Link]

-

PubChem, this compound Compound Summary for CID 17620899. [Link]

-

NIST, Benzene, 1-chloro-2-ethoxy- in NIST Chemistry WebBook. [Link]

-

PubChem, 1-(2-Chloroethoxy)-2-methoxybenzene Compound Summary for CID 4143839. [Link]

-

Stenutz, 1-chloro-2-ethoxybenzene Chemical Properties. [Link]

-

EPA, 1-(2-Chloroethoxy)-3-ethoxybenzene Properties. [Link]

-

SIELC Technologies, 1-Chloro-2-ethoxybenzene HPLC Application. [Link]

-

PubChem, 1-Chloro-2-ethoxybenzene Compound Summary for CID 69197. [Link]

-

PubChem, 1-(2-Bromoethoxy)-2-ethoxybenzene Compound Summary for CID 7010183. [Link]

- Google Patents, JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.

- Google Patents, WO2007119110A2 - Process for the preparation of tamsulosin and rel

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C10H13ClO2 | CID 17620899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (56842-04-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(2-Chloroethoxy)-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the organic compound 1-(2-Chloroethoxy)-2-ethoxybenzene. As a vital tool in structural elucidation, ¹³C NMR spectroscopy offers a detailed fingerprint of the carbon framework within a molecule. This document, prepared by a Senior Application Scientist, aims to deliver not just the spectral data but also the underlying scientific principles and practical insights necessary for its interpretation and application in research and development. We will delve into the causal factors governing the chemical shifts, present a robust experimental protocol for data acquisition, and provide a detailed assignment of the carbon signals, thereby offering a self-validating system for the characterization of this compound.

Introduction to this compound and the Significance of ¹³C NMR

This compound, with the chemical formula C₁₀H₁₃ClO₂, is a substituted aromatic ether. Its structure comprises a benzene ring with two ether linkages: an ethoxy group and a 2-chloroethoxy group, positioned ortho to each other. The presence of varied electronic environments—aromatic carbons, aliphatic carbons in ether linkages, and a carbon atom influenced by an electronegative chlorine atom—makes its ¹³C NMR spectrum a rich source of structural information.

¹³C NMR spectroscopy is an indispensable analytical technique for organic chemists.[1] It provides direct information about the carbon skeleton of a molecule, with each unique carbon atom typically giving rise to a distinct signal in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all contribute to the observed chemical shift.[2] A thorough understanding of these influences allows for the unambiguous assignment of each signal to a specific carbon atom in the molecule, a critical step in structure verification and quality control.

Predicted ¹³C NMR Spectrum and Chemical Shift Assignments

Due to the absence of readily available experimental ¹³C NMR data in public spectral databases, a high-quality prediction of the spectrum for this compound was generated using the online NMR prediction tool, NMRDB.org. This tool utilizes a database of known spectra and sophisticated algorithms to estimate the chemical shifts with a high degree of accuracy.

The predicted ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule, indicating that all carbon atoms are chemically non-equivalent. The predicted chemical shifts are summarized in the table below, with the carbon atoms numbered according to the structural diagram.

Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shift assignments, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with carbon atom numbering.

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Chemical Shift |

| C1 | 148.8 | Singlet (Quaternary) | Aromatic carbon bonded to the ethoxy group; deshielded by the oxygen atom. |

| C2 | 147.9 | Singlet (Quaternary) | Aromatic carbon bonded to the chloroethoxy group; deshielded by the oxygen atom. |

| C6 | 123.6 | Doublet (CH) | Aromatic methine carbon ortho to the ethoxy group. |

| C3 | 121.3 | Doublet (CH) | Aromatic methine carbon ortho to the chloroethoxy group. |

| C5 | 115.3 | Doublet (CH) | Aromatic methine carbon para to the chloroethoxy group. |

| C4 | 113.8 | Doublet (CH) | Aromatic methine carbon para to the ethoxy group. |

| C9 | 69.5 | Triplet (CH₂) | Aliphatic carbon adjacent to the phenoxy oxygen; deshielded by the electronegative oxygen. |

| C7 | 64.3 | Triplet (CH₂) | Aliphatic carbon of the ethoxy group adjacent to the phenoxy oxygen; deshielded by the electronegative oxygen. |

| C10 | 42.6 | Triplet (CH₂) | Aliphatic carbon bonded to the highly electronegative chlorine atom; significantly deshielded. |

| C8 | 14.8 | Quartet (CH₃) | Aliphatic methyl carbon of the ethoxy group; located in the typical upfield region for alkyl carbons. |

Analysis of Chemical Shifts: A Deeper Dive

The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are found in the expected downfield region (110-160 ppm).[3]

-

C1 and C2: These quaternary carbons are the most deshielded of the aromatic signals due to the direct attachment of electronegative oxygen atoms from the ether linkages. The inductive effect of oxygen withdraws electron density, causing a downfield shift.

-

C3, C4, C5, and C6: These are methine carbons (CH). Their chemical shifts are influenced by the resonance effects of the alkoxy substituents. The ortho and para positions relative to an alkoxy group are typically shielded due to the electron-donating nature of the oxygen lone pairs. However, the interplay of inductive and resonance effects from two different alkoxy groups leads to the observed ordering of their chemical shifts.

-

-

Aliphatic Carbons in Ether Linkages (C7 and C9):

-

C7 and C9: Both of these methylene carbons are attached to an oxygen atom, which results in a significant downfield shift compared to a simple alkane. The carbon atom C9 is slightly more deshielded than C7, which could be attributed to the influence of the nearby chloro group, transmitted through the ethylene chain.

-

-

Aliphatic Carbon bonded to Chlorine (C10):

-

C10: This carbon atom experiences a strong deshielding effect from the highly electronegative chlorine atom, resulting in a chemical shift that is significantly downfield for an sp³ hybridized carbon.

-

-

Methyl Carbon (C8):

-

C8: The methyl carbon of the ethoxy group is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value), which is characteristic of terminal methyl groups in alkyl chains.

-

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

I. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this type of compound.

-

Concentration: Prepare a solution by dissolving approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

-

Spectrometer Frequency: ≥ 400 MHz for ¹H (corresponding to ≥ 100 MHz for ¹³C).

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By leveraging a high-quality prediction tool, we have assigned all ten carbon signals and provided a detailed rationale for their chemical shifts based on fundamental principles of NMR spectroscopy. The inclusion of a detailed, field-proven experimental protocol ensures that researchers can confidently acquire and interpret the ¹³C NMR spectrum of this compound. This guide serves as an authoritative resource for the structural characterization of this compound and as a valuable educational tool for understanding the nuances of ¹³C NMR spectroscopy.

References

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved January 29, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 29, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Chloroethoxy)-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of 1-(2-Chloroethoxy)-2-ethoxybenzene. As a molecule of interest in various research and development sectors, a thorough understanding of its fragmentation patterns is crucial for its unambiguous identification and characterization. This document moves beyond a simple recitation of methods to provide a causal explanation for experimental choices and fragmentation pathways, ensuring a robust and validated approach to its analysis.

Introduction: The Significance of Mass Spectrometric Analysis

This compound, with the molecular formula C₁₀H₁₃ClO₂, possesses a unique combination of functional groups: an aromatic ring, two ether linkages, and a chloroalkane chain.[1] This structure presents a compelling case for mass spectrometry as the primary analytical tool for its identification. Electron Ionization (EI) mass spectrometry, in particular, provides a reproducible fragmentation pattern that serves as a chemical fingerprint. Understanding these fragments is not merely an academic exercise; it is fundamental for metabolism studies, impurity profiling in drug development, and environmental analysis. The presence of both a chlorine atom and ether functionalities dictates a predictable yet complex fragmentation landscape, which this guide will navigate in detail.

Predicted Electron Ionization Mass Spectrum

The Molecular Ion: A Tale of Two Isotopes

The monoisotopic mass of this compound is 200.0604 Da.[1] Upon electron ionization, we anticipate the formation of a molecular ion (M⁺˙) at m/z 200. However, the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, will result in a characteristic isotopic pattern for the molecular ion.[3] Therefore, we expect to observe a molecular ion cluster with peaks at m/z 200 (M⁺˙) and m/z 202 (M+2⁺˙) , with a relative intensity ratio of approximately 3:1 . The observation of this isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule. It is important to note that for some chloroethoxy compounds, the molecular ion can be of very low abundance or even undetectable.[4]

Primary Fragmentation Pathways

The fragmentation of this compound will be governed by the relative stabilities of the resulting carbocations and radical species. The ether linkages and the aromatic ring are key sites for initial ionization and subsequent fragmentation.

α-Cleavage at the Ether Linkages

The most common fragmentation pathway for ethers is the cleavage of a carbon-carbon bond adjacent (alpha) to the oxygen atom.[2][5] For this compound, there are two primary ether linkages to consider.

-

Cleavage of the Ethoxy Group: α-cleavage can occur with the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, leading to a resonance-stabilized cation at m/z 171/173 .

-

Cleavage of the Chloroethoxy Group: A more favorable α-cleavage is the loss of the chloroethyl radical (•CH₂CH₂Cl), resulting in a stable oxonium ion. However, the primary fragmentation is more likely to be initiated by cleavage of the C-O bond or rearrangements.

Benzylic and Ether Bond Cleavages

The bond between the aromatic ring and the ether oxygen is also susceptible to cleavage.

-

Loss of the Chloroethoxy Group: Cleavage of the O-CH₂ bond of the chloroethoxy group can lead to the formation of a 2-ethoxyphenoxy radical and a chloroethyl cation at m/z 63/65 ([CH₂CH₂Cl]⁺).

-

Formation of the 2-Ethoxyphenoxy Cation: Alternatively, cleavage can result in the formation of the 2-ethoxyphenoxy cation at m/z 137 . This ion is expected to be a significant peak in the spectrum.

The "Ortho Effect" and Rearrangements

The ortho-disubstituted nature of the benzene ring can influence the fragmentation pathways, a phenomenon known as the "ortho effect".[6][7] This can lead to unique rearrangement reactions.

-

McLafferty-type Rearrangement: A hydrogen atom from the ethoxy or chloroethoxy chain can be transferred to the aromatic ring or the other ether oxygen, followed by the elimination of a neutral molecule. For instance, a rearrangement could lead to the elimination of ethene from the ethoxy group, resulting in a prominent ion.

-

Formation of a Benzofuran-like Cation: Intramolecular cyclization with the elimination of a neutral molecule is a possibility. For example, the loss of HCl could lead to a cyclic ion.

The interplay of these pathways will generate a complex but interpretable mass spectrum. Below is a visual representation of the predicted primary fragmentation pathways.

Caption: Predicted primary fragmentation pathways of this compound.

Experimental Protocol: A Self-Validating System

To acquire a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The following protocol is designed to be a robust starting point, adaptable to various instrument models.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be approximately 100-500 ng/µL.

-

Standard Preparation: Prepare a dilution series of the analyte to determine the optimal concentration for analysis and to establish a calibration curve if quantitative analysis is required.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for high sensitivity. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | An inert and efficient carrier gas for GC-MS. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms) | Provides good separation for a wide range of semi-volatile organic compounds. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to ensure good separation and elution of the analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible and characteristic fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for EI to generate a consistent fragmentation pattern.[8] |

| Mass Range | m/z 40-450 | A suitable range to capture the molecular ion and all significant fragment ions.[4] |

| Scan Rate | 2 scans/s | Provides sufficient data points across the chromatographic peak. |

| Ion Source Temp. | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |

| Quadrupole Temp. | 150 °C | To ensure consistent ion transmission. |

Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum of the analyte.

-

Interpretation:

-

Identify the molecular ion peak and its M+2 isotope peak to confirm the presence of chlorine.

-

Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.

-

Compare the obtained spectrum with library spectra (if available) or the predicted fragmentation pattern.

-

Tabular Summary of Predicted Key Ions

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 200/202 | [C₁₀H₁₃ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 171/173 | [C₈H₈ClO₂]⁺ | Loss of an ethyl radical (•C₂H₅) from the ethoxy group. |

| 155/157 | [C₈H₈OCl]⁺˙ | Loss of an ethoxy radical (•OC₂H₅). |

| 137 | [C₈H₉O₂]⁺ | Loss of a chloroethyl radical (•CH₂CH₂Cl). |

| 93 | [C₆H₅O]⁺ | Subsequent fragmentation of the m/z 137 ion with loss of ethene oxide. |

| 63/65 | [C₂H₄Cl]⁺ | Cleavage of the O-CH₂ bond of the chloroethoxy group. |

Conclusion: A Framework for Confident Identification

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the underlying principles of fragmentation and employing a robust analytical protocol, researchers can achieve confident identification and characterization of this molecule. The predicted fragmentation pathways, supported by the established behavior of related compounds, offer a reliable roadmap for interpreting experimental data. As with any analytical endeavor, the principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—are paramount for generating high-quality, defensible results.

References

-

Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC–MS) and gas chromatography–triple quad mass spectrometry (GC–QQQ). Journal of Energetic Materials, 34(3), 253-267. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17620899, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

TDI-Brooks International, Inc. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2008). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry, 19(8), 1114–1118. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Problems in Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C10H13ClO2 | CID 17620899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GCMS Section 6.13 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. youtube.com [youtube.com]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Reactivity & Synthetic Utility of 1-(2-Chloroethoxy)-2-ethoxybenzene

Executive Summary

1-(2-Chloroethoxy)-2-ethoxybenzene (CAS 56842-04-7) is a specialized alkylating agent predominantly used in the synthesis of arylpiperazine-based pharmaceuticals (e.g., antipsychotics and alpha-blockers). Its structural core consists of a catechol ether backbone where one phenolic oxygen is ethylated and the other is tethered to a

This guide addresses the specific reactivity profile of the chloroethoxy tail. Unlike simple primary alkyl chlorides, this moiety exhibits Neighboring Group Participation (NGP) derived from the ether oxygen. This electronic effect significantly influences reaction kinetics, making the molecule a "stubborn" yet highly specific electrophile that often requires Finkelstein catalysis (iodide exchange) for efficient derivatization.

Structural Analysis & Mechanistic Dynamics

The Electrophilic Center

The primary site of reactivity is the terminal carbon of the 2-chloroethoxy group (

-

Inductive Deactivation: The electronegative oxygen atom at the

-position exerts an inductive electron-withdrawing effect (-I), which can decrease the electron density at the reaction center, potentially retarding direct -

Anchimeric Assistance (NGP): Conversely, the lone pairs on the ether oxygen can stabilize the developing positive charge in the transition state or even displace the chloride intramolecularly to form a transient ethyleneoxonium ion . This intermediate is highly reactive and susceptible to rapid ring-opening by nucleophiles.

The Ortho-Effect

The 2-ethoxy group (ortho position) provides steric bulk and prevents planar rotation, but its primary role is lipophilicity modulation. It does not participate directly in the substitution mechanism of the chloro-tail but influences the solubility profile in non-polar solvents used during workup.

Mechanistic Pathway Visualization

The following diagram illustrates the duality between direct

[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-alkylation of 2-ethoxyphenol (Guaethol) to install the chloroethyl linker.

-

Reagents:

-

2-Ethoxyphenol (1.0 eq)[1]

-

1-Bromo-2-chloroethane (1.5 eq) — Note: The bromo-terminus reacts preferentially.

-

Potassium Carbonate (

) (2.0 eq) — Anhydrous, micronized. -

Solvent: Acetone (Reagent Grade) or Acetonitrile.

-

Step-by-Step Workflow:

-

Setup: Charge a 3-neck round-bottom flask with 2-ethoxyphenol and acetone under an inert atmosphere (

). -

Deprotonation: Add

and stir at room temperature for 30 minutes. The solution will darken slightly as the phenoxide generates. -

Addition: Add 1-bromo-2-chloroethane dropwise. Crucial: Do not add all at once to minimize dimerization (bis-alkylation).

-

Reflux: Heat the mixture to reflux (

for acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol ( -

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over

. -

Purification: Distillation is preferred (BP

at 2 mmHg) or silica gel chromatography.

Protocol B: N-Alkylation of Piperazine (Drug Synthesis Model)

Objective: Reacting the chloroethoxy tail with a secondary amine (e.g., 1-phenylpiperazine) to form a pharmaceutical scaffold.

-

Reagents:

-

This compound (1.0 eq)[2]

-

Piperazine Derivative (1.1 eq)

-

Base:

(2.0 eq) or DIPEA. -

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq) — Essential for Finkelstein activation.

-

Solvent: DMF or Acetonitrile (Anhydrous).

-

Step-by-Step Workflow:

-

Activation: Dissolve the chloro-ether and NaI in acetonitrile. Stir for 15 minutes. The in-situ generation of the iodo-intermediate accelerates the reaction rate by orders of magnitude (Iodide is a better leaving group than Chloride).

-

Coupling: Add the piperazine derivative and base.

-

Thermal Drive: Reflux at

(Acetonitrile) or -

Monitoring: Monitor for the disappearance of the distinctive triplet of the

group ( -

Isolation: Pour into ice water. Extract with Ethyl Acetate. If the product is an oil, convert to the HCl salt by bubbling HCl gas through an ethereal solution for crystallization.

Quantitative Data & Optimization

Solvent & Catalyst Effects

The choice of solvent heavily dictates the reaction pathway. Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophile "naked" and reactive.

| Solvent | Dielectric Constant ( | Temperature Limit | Suitability | Notes |

| Acetonitrile | 37.5 | High | Best balance of polarity and workup ease. | |

| DMF | 36.7 | Medium | Good for stubborn substrates, but hard to remove. | |

| Acetone | 20.7 | Low | Temperature often too low for chloro-displacement. | |

| Toluene | 2.4 | Specialized | Requires Phase Transfer Catalyst (e.g., TBAB). |

Leaving Group Modulation (Finkelstein)

Direct substitution of the chloride is slow (

-

Result: Reaction rates typically increase by 50–100x.

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final purified intermediate, emphasizing the critical decision points.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Finkelstein reactions).

-

PubChem. (n.d.).[2][3] this compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link][2]

-

Technical Disclosure Commons. (2022).[1] Process for the preparation of 2-ethoxy-phenol. (Source for precursor synthesis). [Link]

Sources

A Comprehensive Technical Guide to 1-(2-Chloroethoxy)-2-ethoxybenzene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(2-Chloroethoxy)-2-ethoxybenzene, a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document covers its chemical properties, commercial sourcing, synthesis, and its role as a key building block in the creation of bioactive molecules.

Introduction to this compound: A Valuable Synthetic Intermediate

This compound, with the CAS number 56842-04-7, is an aromatic ether that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its molecular structure, featuring a reactive chloroethoxy group attached to an ethoxybenzene scaffold, makes it an ideal precursor for introducing the 2-(2-ethoxy-phenoxy)-ethyl moiety into a target molecule. This structural motif is found in various biologically active compounds, highlighting the importance of this intermediate in drug discovery and development.[2][3]

The primary utility of this compound lies in its ability to participate in nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable nucleophile. This reactivity is fundamental to its application in the synthesis of more complex molecules.

Commercial Availability and Supplier Vetting

For researchers and drug development teams, securing a reliable supply of high-purity starting materials is paramount. Several chemical suppliers offer this compound, and a careful evaluation of these sources is essential to ensure the quality and consistency of the final product.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| ChemBridge | - | Not specified | 1 g, 5 g |

| BLDpharm | 56842-04-7 | Not specified | Custom |

| Fluorochem | F316173 | 95.0% | 1 g, 5 g |

When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) to verify the purity and identity of the compound. Key analytical techniques for quality control include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Furthermore, reviewing the Safety Data Sheet (SDS) is mandatory to understand the handling, storage, and disposal requirements, as well as the potential hazards associated with the compound.[5]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[6] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, 2-ethoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkylating agent such as 1,2-dichloroethane.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation of 2-ethoxyphenol: A suitable base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the hydroxyl group of 2-ethoxyphenol, forming the more nucleophilic 2-ethoxyphenoxide ion.

-

Nucleophilic Attack: The 2-ethoxyphenoxide ion then attacks one of the carbon atoms of 1,2-dichloroethane in an SN2 reaction, displacing a chloride ion and forming the desired ether linkage.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the well-established principles of the Williamson ether synthesis and adapted from procedures for analogous compounds.

Materials:

-

2-Ethoxyphenol

-

1,2-Dichloroethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Acetone, DMF, or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyphenol (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add 1,2-dichloroethane (a slight excess, e.g., 1.2-1.5 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent for extraction and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Development: A Key Building Block

This compound and its bromo-analog are valuable intermediates in the synthesis of various pharmaceutical agents. The 2-(2-ethoxyphenoxy)ethyl moiety they provide is a key structural feature in several drugs.

Synthesis of Tamsulosin

A prominent example of the application of a related compound, 1-(2-bromoethoxy)-2-ethoxybenzene, is in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[2][3] In this synthesis, the bromo-intermediate undergoes a nucleophilic substitution reaction with an aminopropyl-benzenesulfonamide derivative to form the core structure of Tamsulosin. The chloro-analog, this compound, can potentially be used in a similar capacity, offering an alternative synthetic route.

Caption: Synthetic route to Tamsulosin utilizing a key intermediate.

Versatility as a Medicinal Chemistry Building Block

The reactive nature of the chloroethoxy group allows for the facile introduction of the ethoxy-substituted phenoxyethyl group into a wide range of molecular scaffolds. This makes this compound a versatile building block for the synthesis of novel drug candidates. By modifying the core structure of a lead compound with this moiety, medicinal chemists can explore the impact of this substitution on the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in the field of drug development. Its commercial availability and straightforward synthesis via the Williamson ether reaction make it an accessible building block for introducing the 2-(2-ethoxyphenoxy)ethyl moiety into target molecules. Its demonstrated utility in the synthesis of pharmaceuticals like Tamsulosin underscores its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable scientists to effectively utilize this compound in the discovery and development of new therapeutic agents.

References

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 1-(2-Chloroethoxy)-2-ethoxybenzene

Abstract & Strategic Utility

This application note details optimized protocols for the functionalization of 1-(2-Chloroethoxy)-2-ethoxybenzene (CAS: 56842-04-7). As a robust

-

GPCR Ligands: Synthesis of adrenergic and dopaminergic antagonists where the ethyl-linker mimics the neurotransmitter distance.

-

PROTACs: Construction of stable ether-based linkers between E3 ligase ligands and warheads.

-

Kinase Inhibitors: Solubilizing side-chains.

The primary alkyl chloride moiety is susceptible to

Chemical Profile & Reactivity[1][2][3]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Weight | 200.66 g/mol |

| Appearance | Colorless to pale yellow liquid / low-melting solid |

| Reactive Center | Terminal Alkyl Chloride ( |

| Electronic Effect | |

| Steric Effect | Ortho-ethoxy group provides moderate steric bulk; prevents certain planar conformations. |

Mechanistic Insight: The "Finkelstein" Advantage

Direct displacement of the chloride by amines or phenoxides in standard solvents (e.g., THF, Toluene) is often sluggish due to the poor leaving group ability of

The Expert Solution: To maximize yield and reduce reaction times, we utilize an in situ Finkelstein reaction. The addition of catalytic or stoichiometric Sodium Iodide (NaI) or Potassium Iodide (KI) converts the alkyl chloride to the highly reactive alkyl iodide.

The resulting 1-(2-Iodoethoxy)-2-ethoxybenzene reacts 10–100x faster with nucleophiles (

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the catalytic cycle.

Figure 1: Reaction landscape showing the catalytic activation via Iodide (Yellow) vs. direct paths. Elimination (Red) is a risk with strong bases.

Experimental Protocols

Protocol A: Amination (Synthesis of Amino-Alkoxy Linkers)

Target: Synthesis of secondary/tertiary amines for library generation.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (for soluble bases) -

Catalyst: KI (0.1 – 0.5 equiv) or NaI (stoichiometric if rapid kinetics required)

-

Solvent: Acetonitrile (MeCN) or Butanone (MEK)

Step-by-Step Methodology:

-

Activation: Charge the reaction vessel with the substrate (1.0 equiv) and anhydrous MeCN (

concentration). Add KI (0.2 equiv). Stir at RT for 15 mins to initiate halide exchange. -

Addition: Add the secondary amine (1.2 equiv) followed by powdered, anhydrous

(2.0 equiv).-

Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

-

-

Reaction: Heat the mixture to reflux (

) under -

Workup: Cool to RT. Filter off inorganic solids (

, KCl). Concentrate the filtrate. -

Purification: Dissolve residue in DCM, wash with water/brine. The crude is typically pure enough for next steps; otherwise, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Etherification (Synthesis of Bis-Aryl Ethers)

Target: Creating extended linker chains for PROTACs.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF or DMSO (anhydrous)

Expert Logic (

Step-by-Step Methodology:

-

Deprotonation: In a vial, dissolve the Phenol (1.1 equiv) in DMF (

). Add -

Coupling: Add this compound (1.0 equiv).

-

Optional: Add NaI (0.1 equiv) if the phenol is electron-deficient (poor nucleophile).

-

-

Reaction: Heat to

for 12–16 hours.-

Caution: Do not exceed

to avoid E2 elimination of the ethyl linker to form the vinyl ether side product.

-

-

Workup: Dilute with EtOAc. Wash extensively with water (

) and LiCl solution (to remove DMF). -

Purification: Recrystallization often works for bis-aryl ethers, or use silica chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

The following decision tree helps resolve common synthetic failures.

Figure 2: Troubleshooting logic for common yield-limiting factors.

Critical Parameters

-

Water Content:

reactions are strictly anhydrous. Water solvates the nucleophile (especially fluoride/chloride/hydroxide), killing reactivity. Action: Use molecular sieves in DMF/MeCN. -

Leaving Group Exchange: If the reaction stalls at 50%, the chloride byproduct may be inhibiting the reaction (common in equilibrium). Action: Use Acetone or MEK as solvent; NaCl/KCl is insoluble in these and precipitates out, driving the equilibrium forward (Le Chatelier's principle).[1][2]

References

-

Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Cesium Carbonate Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium salts on nucleophilic substitution reactions." Journal of Organic Chemistry, 52(19), 4230–4234.

-

Molecule Data (PubChem): National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17620899, this compound. [Link]

-

Williamson Ether Synthesis Optimization: Burgstone, B. et al. (2020). "High-Throughput Optimization of Williamson Ether Synthesis." Organic Process Research & Development.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Finkelstein Reaction [organic-chemistry.org]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Phase transfer catalysis in the synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene

Application Note: High-Efficiency Synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene via Phase Transfer Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical intermediate in the manufacturing of the norepinephrine reuptake inhibitor Viloxazine (Qelbree®). Traditional Williamson ether syntheses often suffer from poor selectivity when using dihaloalkanes, leading to dimerization or incomplete conversion. By employing Solid-Liquid Phase Transfer Catalysis (S-L PTC) , this protocol achieves high selectivity (>95%) for the mono-alkylated chloride product, utilizing the kinetic differential between bromide and chloride leaving groups.

Scientific Foundation & Mechanistic Insight

The Challenge: Selectivity in Dihaloalkane Alkylation

The synthesis involves the O-alkylation of 2-Ethoxyphenol (Guethol) with 1-Bromo-2-chloroethane (BCE) . The core challenge is chemoselectivity. The nucleophilic phenoxide must attack the carbon bearing the bromine atom (

-

Kinetic Control: The C-Br bond is weaker and the bromide ion is a superior leaving group compared to chloride (

of HBr < HCl). Under controlled PTC conditions, the reaction rate at the C-Br site is orders of magnitude faster than at the C-Cl site. -

PTC Advantage: Using a solid base (e.g.,

) with a quaternary ammonium catalyst allows for the generation of a highly reactive "naked" phenoxide ion in the organic phase, minimizing hydration shells that typically retard nucleophilicity in aqueous systems.

Mechanistic Pathway (S-L PTC)

The reaction proceeds via an interfacial mechanism where the catalyst transports the phenoxide anion from the solid surface into the organic bulk phase (e.g., Toluene or MEK), where it undergoes an

Figure 1: Solid-Liquid Phase Transfer Catalysis mechanism showing the generation of the active ion pair and selective

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | CAS No.[1][2] | Notes |

| 2-Ethoxyphenol | Substrate | 1.0 | 94-71-3 | "Guethol"; Liquid or low-melting solid.[3] |

| 1-Bromo-2-chloroethane | Alkylating Agent | 1.2 - 1.5 | 107-04-0 | Excess ensures complete conversion; toxic/mutagen. |

| Potassium Carbonate | Base | 2.0 | 584-08-7 | Anhydrous, finely ground powder preferred. |

| TBAB | Catalyst | 0.05 (5 mol%) | 1643-19-2 | Tetrabutylammonium bromide. |

| Toluene | Solvent | 5-10 Vol | 108-88-3 | Azeotropic water removal if necessary. |

Step-by-Step Procedure

This protocol is designed for a 100g scale input of 2-Ethoxyphenol.

Step 1: Reaction Setup

-

Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charge Toluene (500 mL) and 2-Ethoxyphenol (100.0 g, 0.724 mol) .

-

Add Tetrabutylammonium bromide (TBAB) (11.7 g, 0.036 mol) .

-

Add Potassium Carbonate (

) (200.0 g, 1.45 mol) . Note: Use anhydrous powder to prevent clumping.

Step 2: Alkylation 5. Heat the mixture to 50°C with vigorous stirring (400-500 rpm) to ensure solid suspension. 6. Add 1-Bromo-2-chloroethane (155.8 g, 1.08 mol) dropwise over 60 minutes.

- Critical Control: Adding the alkylating agent slowly prevents localized high concentrations that could favor side reactions.

- Raise temperature to Reflux (approx. 110°C) .

- Maintain reflux for 6–8 hours .

- Monitoring: Check reaction progress via HPLC or GC. Target: <1% unreacted 2-Ethoxyphenol.

Step 3: Workup

9. Cool the reaction mass to 25°C .

10. Filter the solids (excess

Step 4: Purification 15. Concentrate the solvent under reduced pressure (Rotovap) at 50-60°C. 16. Distillation: The crude oil can be used directly for the next step in Viloxazine synthesis. For high purity (>99%), distill under high vacuum (approx. 130-140°C at 2-5 mmHg).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Stirring speed too low (Mass transfer limit). | Increase RPM; S-L PTC relies on surface area contact. |

| High Dimer Formation | Excess phenoxide reacting with product. | Ensure 1-Bromo-2-chloroethane is in excess (1.2-1.5 eq). |

| Emulsion during Wash | Catalyst surfactant effects. | Add brine during the water wash steps to break emulsion. |

| Product Color | Oxidation of phenol. | Perform reaction under Nitrogen ( |

Safety & Handling

-

1-Bromo-2-chloroethane: Classified as a mutagen and potential carcinogen.[4] All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Aqueous waste will contain quaternary ammonium salts and bromides; dispose of according to halogenated waste protocols.

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. Link

-

Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis.[5][6] Tetrahedron Letters, 16(38), 3251–3254.[6] Link

-

Google Patents. Methods for producing viloxazine salts and novel polymorphs thereof (EP2558437B1).Link

-

ChemicalBook. Viloxazine Hydrochloride: Synthesis and Introduction.Link

-

Sigma-Aldrich. 1-Bromo-2-chloroethane Product Safety & Data.Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C10H13ClO2 | CID 17620899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. jk-sci.com [jk-sci.com]

Application Notes and Protocols: Synthesis of Crown Ether Precursors from Chloroethoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Crown Ethers

Since their serendipitous discovery by Charles Pedersen in 1967, crown ethers have emerged as a cornerstone of supramolecular chemistry.[1] These macrocyclic polyethers possess a unique ability to selectively bind cations within their central cavity, mimicking the function of ionophores in biological systems.[2] This remarkable property has led to their widespread application in various fields, including phase transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.[3][4] Aromatic crown ethers, such as dibenzo-18-crown-6, are of particular interest due to their rigid structures and potential for functionalization.[5]

The synthesis of these valuable macrocycles often begins with the preparation of key precursors. Chloroethoxybenzene derivatives, in conjunction with catechols or other diols, serve as fundamental building blocks for constructing the polyether framework. This application note provides a detailed guide to the synthesis of crown ether precursors, focusing on the widely employed Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step protocols, and discuss critical parameters for optimizing reaction outcomes.

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] In the context of crown ether synthesis, this typically involves the reaction of a deprotonated catechol (or a similar diol) with a bis(2-chloroethyl) ether or a related chloroethoxy derivative.[9]

Mechanism and Rationale:

The reaction proceeds through a nucleophilic substitution mechanism.[7] A strong base is used to deprotonate the hydroxyl groups of the catechol, generating a more potent nucleophile, the catechoxide anion. This anion then attacks the electrophilic carbon atom of the chloroethoxy derivative, displacing the chloride leaving group. The choice of base is critical; strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation.[9][10]

The "template effect" is a crucial concept in crown ether synthesis.[11] The presence of a cation that fits snugly within the forming macrocycle can significantly enhance the yield of the desired cyclic product over linear polymerization. For the synthesis of 18-crown-6 derivatives, the potassium cation (K⁺) is an excellent template due to its compatible ionic radius.[11][12]

Phase Transfer Catalysis: Enhancing Reaction Efficiency

In many instances, the reactants in a Williamson ether synthesis are not mutually soluble. The catechoxide salt is often soluble in a polar solvent, while the chloroethoxy derivative is more soluble in a nonpolar organic solvent. This phase incompatibility can lead to slow reaction rates and low yields. Phase transfer catalysts (PTCs) are employed to overcome this challenge.[3]